molecular formula C10H8ClN3O B13054763 6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL

6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL

Cat. No.: B13054763
M. Wt: 221.64 g/mol
InChI Key: FVUXQGAZXNGHCX-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine with cyclopropylamine in the presence of a base such as Hunig’s base in n-butanol. The reaction mixture is then subjected to oxidation using m-CPBA (meta-Chloroperoxybenzoic acid), followed by nucleophilic displacement with hydroxylamines to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimizations for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides or sulfones, while nucleophilic substitution with hydroxylamines can result in the formation of hydroxylated derivatives .

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL involves the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in proteins, which is essential for regulating various cellular processes. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-cyclopropylpyrido[3,4-D]pyrimidin-4-OL is unique due to its specific structure, which allows it to interact with protein kinases in a distinct manner. This specificity can lead to higher selectivity and potency in its biological activities, making it a promising candidate for further research and development .

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

6-chloro-2-cyclopropyl-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H8ClN3O/c11-8-3-6-7(4-12-8)13-9(5-1-2-5)14-10(6)15/h3-5H,1-2H2,(H,13,14,15)

InChI Key

FVUXQGAZXNGHCX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CN=C(C=C3C(=O)N2)Cl

Origin of Product

United States

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